N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-methylacetamide
Description
N-(3-Chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-methylacetamide is a synthetic compound featuring a benzothiazole core modified with a sulfone (1,1-dioxido) and oxo group at position 2. The acetamide moiety is substituted with a 3-chlorophenyl group and a methyl group on the nitrogen. This structure combines electron-withdrawing (chlorine, sulfone) and lipophilic (methyl, phenyl) elements, making it relevant for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(3-chlorophenyl)-N-methyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4S/c1-18(12-6-4-5-11(17)9-12)15(20)10-19-16(21)13-7-2-3-8-14(13)24(19,22)23/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZZYBBDPNADBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)Cl)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-methylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by a benzothiazole backbone with a chlorophenyl substituent and an acetamide functional group. Its molecular formula is with a molecular weight of approximately 292.73 g/mol. The structure allows for various interactions with biological targets, enhancing its pharmacological potential.
Synthesis
The synthesis of this compound involves several multi-step organic reactions. Common reagents include dichloromethane or acetonitrile as solvents and triethylamine or pyridine as catalysts. The reactions are typically conducted under reflux conditions to ensure complete conversion of reactants into the desired product.
Research indicates that compounds containing benzothiazole moieties exhibit significant interactions with protein targets due to their ability to form hydrogen bonds and π-stacking interactions. Specifically, this compound may inhibit certain enzymes or receptors, disrupting essential cellular processes involved in microbial growth and cancer cell proliferation .
Enzyme Inhibition Studies
A notable study examined the inhibition of human mast cell tryptase by related benzothiazole derivatives. For instance, a compound with a similar structure demonstrated an IC50 value of 0.85 µM against tryptase, indicating potent inhibitory activity. Further modifications resulted in derivatives with enhanced potency (IC50 values as low as 0.064 µM) and selectivity towards tryptase over other serine proteases .
Case Studies
- Anti-inflammatory Activity : In a delayed-type hypersensitivity (DTH) mouse model, a derivative similar to this compound showed a 69% reduction in edema compared to control animals when administered as a 5% solution .
- Cancer Research : A study focusing on the cytotoxic effects of benzothiazole derivatives revealed that these compounds could induce apoptosis in various cancer cell lines through the activation of caspase pathways. This suggests potential applications in cancer therapy .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 292.73 g/mol |
| IC50 against Human Mast Cell Tryptase | 0.064 µM |
| Anti-inflammatory Effect (DTH Model) | 69% edema reduction |
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The aryl group attached to the acetamide nitrogen significantly influences the compound’s electronic and steric properties. Key analogs include:
Key Observations :
Modifications on the Acetamide Nitrogen
The N-methyl group in the target compound contrasts with other nitrogen substitutions:
Key Observations :
- N-Cyclohexyl : Introduces rigidity, which may stabilize specific conformations but limit adaptability to dynamic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
